

NU-7107 in vivo half-life extension

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Compound Focus: NU-7107

Cat. No.: S548532

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NU-7107 Compound Overview

Question: What is NU-7107 and what is its primary mechanism of action?

NU-7107 is a structural analogue of the DNA-dependent protein kinase (DNA-PK) inhibitor NU7026. Its design involved methylating the morpholine ring of NU7026 at the C-2 and C-6 positions [1] [2]. The primary objective of this structural modification was to reduce metabolic liability and improve its pharmacokinetic (PK) profile by blocking major sites of oxidative metabolism [1].

Question: What experimental data exists on the pharmacokinetics of NU-7107?

A key preclinical study directly compared the plasma clearance of **NU-7107** with its parent compound, NU7026, in mice after intravenous administration [1] [2]. The quantitative results are summarized in the table below.

Property	NU7026	NU7107
IV Dose	5 mg/kg	Information not specified in available text
Plasma Clearance	0.108 L/h	4x slower than NU7026 [1] [2]
Major Metabolic Sites	C-2 and C-6 of the morpholine ring [1] [2]	Sites blocked by methylation [1] [2]

Property	NU7026	NU7107
Primary PK Improvement	(Baseline for comparison)	Reduced clearance due to blocked metabolism [1] [2]

Table: Comparison of pharmacokinetic parameters between NU7026 and NU7107 from a preclinical mouse study.

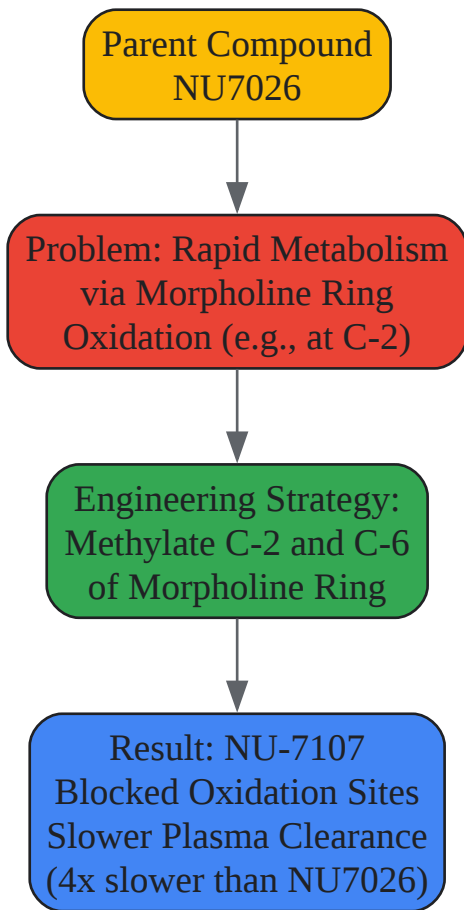
Experimental Protocol for Preclinical PK Studies

Question: What was the experimental methodology used to generate the PK data for NU7107?

The following protocol is adapted from the cited study on NU7026, which also evaluated NU7107 [1] [2].

- **Animal Model:** Female BALB/c mice.
- **Dosing and Administration:**
 - **Formulation:** For intravenous (i.v.) dosing, the compound was formulated in 10% ethanol, 25% PEG 200, and 5% Tween 20 in saline.
 - **Dosing Groups:** Groups of three mice were used per time point.
- **Sample Collection:** Blood was collected via cardiac puncture at pre-defined time points post-administration (e.g., 5 minutes, 15 minutes, 30 minutes, 1, 2, 4, 6, and 24 hours). Plasma was obtained by centrifuging blood samples.
- **Bioanalysis:**
 - **Technique:** Liquid chromatography tandem mass spectrometry (LC/MS/MS).
 - **Chromatography:** Used a zwitterionic ABZ+ column with a gradient of methanol in formic acid.
 - **Detection:** Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer in positive ion mode.

The relationship between the structure of NU7107 and its improved metabolic stability is illustrated in the following workflow:



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Troubleshooting & Half-Life Extension Strategies

Question: Our lead compound has a short half-life. What general strategies can we consider for half-life extension?

While the **NU-7107** study used metabolic blocking, several other technologies can be explored for half-life extension, as shown in the table below.

Strategy	Mechanism	Example/Evidence
Metabolic Blocking	Chemical modification (e.g., methylation) of metabolically vulnerable sites on the molecule [1] [2].	NU-7107 (methylation of morpholine ring).
Fc-Fusion / Engineering	Fusion to or engineering of an IgG Fc domain to enable recycling via the FcRn pathway [3].	Fc variant "YML" extended half-life of trastuzumab by 6.1-fold in mice [3].
Conjugation to Protein Polymers	Conjugation to unstructured, biodegradable polymers (e.g., XTEN) that increase hydrodynamic radius [4].	Chemical conjugation of GLP2-2G peptide to XTEN polymer extended its half-life in rats [4].
Reversible Serum Protein Binding	Conjugation to a small molecule that binds reversibly to serum proteins (e.g., transthyretin) [5].	A GnRH receptor agonist used this strategy to maintain potency while extending in vivo half-life [5].

Table: Overview of half-life extension strategies for biologics and small molecules.

Key Technical Considerations

- **Trade-off with Potency:** When extending half-life via conjugation to large molecules (e.g., PEG, XTEN), monitor for potential reductions in target binding affinity due to steric hindrance [5]. Reversible small-molecule binders may help mitigate this.
- **Beyond Half-Life:** The ultimate goal is to improve the **in vivo efficacy** of your compound. A longer half-life allows for less frequent dosing and can maintain therapeutic concentrations for longer periods, which is critical for effects like radiosensitization [1].

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